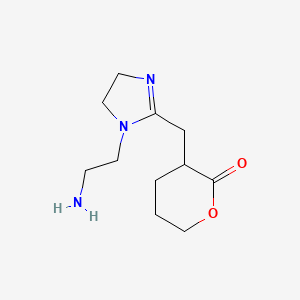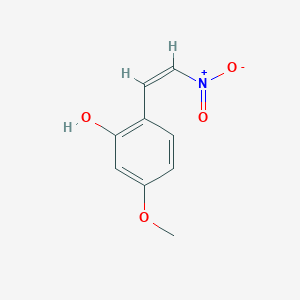![molecular formula C7H5NO3 B13784296 4,7-Methano-1,3-dioxolo[4,5-E][1,2]oxazepine CAS No. 73771-98-9](/img/structure/B13784296.png)
4,7-Methano-1,3-dioxolo[4,5-E][1,2]oxazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Methano-1,3-dioxolo[4,5-E][1,2]oxazepine is a complex organic compound with the molecular formula C7H5NO3 This compound is characterized by its unique tricyclic structure, which includes a methano bridge and a dioxolo ring fused to an oxazepine ring
Méthodes De Préparation
The synthesis of 4,7-Methano-1,3-dioxolo[4,5-E][1,2]oxazepine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of a dioxolane derivative and an azepine precursor, followed by cyclization under acidic or basic conditions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and controlled reaction environments.
Analyse Des Réactions Chimiques
4,7-Methano-1,3-dioxolo[4,5-E][1,2]oxazepine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, where substituents on the oxazepine ring are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4,7-Methano-1,3-dioxolo[4,5-E][1,2]oxazepine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 4,7-Methano-1,3-dioxolo[4,5-E][1,2]oxazepine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4,7-Methano-1,3-dioxolo[4,5-E][1,2]oxazepine can be compared with other similar compounds, such as:
4,7-Methano-1,3-dioxolo[4,5-d][1,2]oxazine: This compound has a similar tricyclic structure but differs in the position and nature of the functional groups.
1,2-Oxazepine: A simpler analog with a single oxazepine ring, lacking the methano bridge and dioxolo ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
73771-98-9 |
|---|---|
Formule moléculaire |
C7H5NO3 |
Poids moléculaire |
151.12 g/mol |
Nom IUPAC |
3,5,10-trioxa-9-azatricyclo[6.2.1.02,6]undeca-1,6,8-triene |
InChI |
InChI=1S/C7H5NO3/c1-4-2-6(11-8-4)7-5(1)9-3-10-7/h1H,2-3H2 |
Clé InChI |
GBRGNZFCBVFUDG-UHFFFAOYSA-N |
SMILES canonique |
C1C2=NOC1=C3C(=C2)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


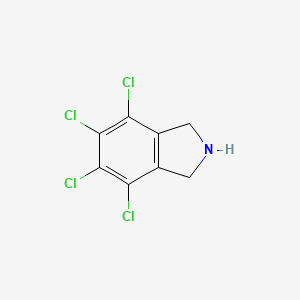
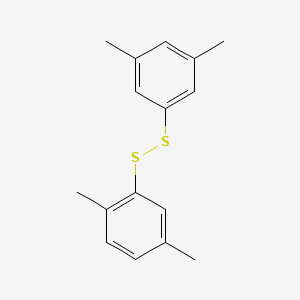

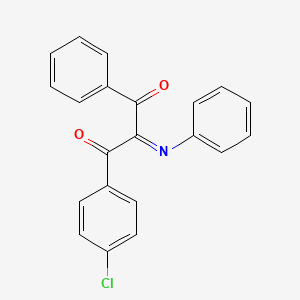
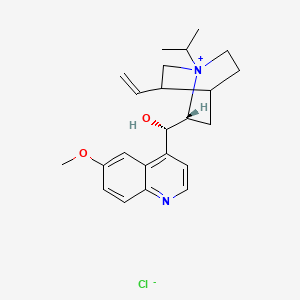

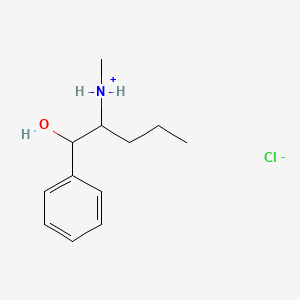
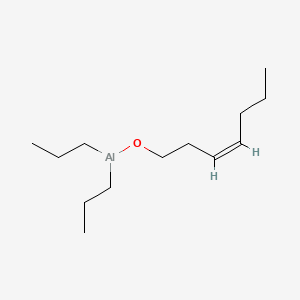
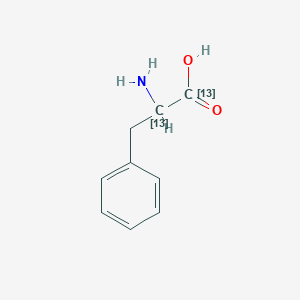
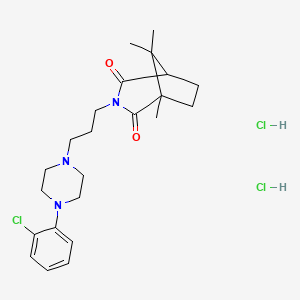
![Benzenesulfonic acid, 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis-, diammonium salt](/img/structure/B13784298.png)
